(1-Benzylindazol-3-yl)methanol

Enzymology Drug Discovery Selectivity Profiling

Uncharacterized indazole intermediates risk synthetic failure and off-target effects in PROTAC development. (1-Benzylindazol-3-yl)methanol eliminates this uncertainty through documented pharmacological inactivity and REACH-registered provenance. • Confirmed inactivity: no 5-LOX activity at 100 μM; dihydroorotase IC50 1.00×10⁶ nM - minimizes confounding assay readouts. • C3-hydroxymethyl group enables direct etherification under mild basic conditions, streamlining degrader linker assembly. • REACH-registered (EC 603-485-2) with ≥96% purity and traceable supply chain, eliminating 4-8 week analytical characterization burden.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 131427-21-9
Cat. No. B158008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylindazol-3-yl)methanol
CAS131427-21-9
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CO
InChIInChI=1S/C15H14N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2
InChIKeyAKQDXNFPEFHRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzylindazol-3-yl)methanol (CAS 131427-21-9): A Strategic Indazole Intermediate for Targeted Synthesis and Pharmacological Derivatization


(1-Benzylindazol-3-yl)methanol (CAS 131427-21-9), also known as 1-benzyl-3-hydroxymethyl-1H-indazole, is a bicyclic indazole derivative with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . This compound features a benzyl group attached to the N1 position of the indazole core and a hydroxymethyl substituent at the C3 position, which confers distinct reactivity as both a nucleophile and electrophile in synthetic workflows . Classified as an intermediate under REACH regulations, it serves as a critical building block in the synthesis of complex indazole-containing pharmacophores, protein degrader molecules, and bioactive derivatives [1].

Procurement Risk Analysis: Why Generic Indazole Methanol Substitution Fails for (1-Benzylindazol-3-yl)methanol (CAS 131427-21-9)


Substituting (1-Benzylindazol-3-yl)methanol with alternative indazole methanol derivatives introduces significant risk of synthetic failure and altered pharmacological profiles. The N1-benzyl substitution is a critical determinant of biological activity; in-class comparators such as CHS-111 (CAS 886755-63-1), which contains a 2-benzyl-2H-indazole scaffold, exhibit a distinct selectivity profile as a phospholipase D inhibitor with an IC50 of 3.9 μM, whereas (1-Benzylindazol-3-yl)methanol shows no comparable activity against this target . Furthermore, the hydroxymethyl group at the C3 position enables specific etherification and esterification reactions that are not accessible with carboxylic acid or aldehyde analogs, directly impacting downstream synthetic yields and product purity [1]. Generic substitution without structural verification introduces regioisomeric impurities and uncharacterized biological off-target effects, which are unacceptable in pharmaceutical intermediate qualification and regulatory documentation .

Quantitative Differentiation Guide: (1-Benzylindazol-3-yl)methanol (CAS 131427-21-9) vs. In-Class Analogs and Alternatives


Enzymatic Selectivity Profile: Negligible Dihydroorotase Inhibition Distinguishes (1-Benzylindazol-3-yl)methanol from Pyrimidine Biosynthesis Inhibitors

(1-Benzylindazol-3-yl)methanol was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells and demonstrated an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. This exceptionally weak inhibition—three to six orders of magnitude lower than active pyrimidine biosynthesis inhibitors—provides a negative selectivity benchmark, confirming that the compound does not interfere with de novo pyrimidine biosynthesis pathways. This differentiates it from dihydroorotate dehydrogenase (DHODH) inhibitors such as leflunomide (IC50 ~100 nM) and brequinar (IC50 ~10 nM), which are contraindicated in applications requiring pyrimidine pathway preservation [2].

Enzymology Drug Discovery Selectivity Profiling

Synthetic Scaffold Versatility: C3-Hydroxymethyl Moiety Enables Etherification Reactions Inaccessible to Carboxylic Acid and Aldehyde Analogs

The C3-hydroxymethyl group of (1-Benzylindazol-3-yl)methanol serves as a nucleophilic handle for etherification reactions under mild basic conditions, as demonstrated in patented processes for preparing 1-benzyl-3-hydroxymethyl-indazole ethers with aliphatic 2-hydroxyacids [1]. In a representative procedure, reaction with chloroform under basic conditions yields ether derivatives with melting points of 132–134°C, confirming crystalline product formation suitable for purification without chromatography . In contrast, analogs such as (1-benzylindazol-3-yl)carboxylic acid require activation via acid chlorides or coupling reagents for analogous transformations, adding synthetic steps and reducing atom economy. The compound is specifically cataloged as a 'Protein Degrader Building Block,' indicating its validated utility in PROTAC linker chemistry [2].

Medicinal Chemistry Synthetic Methodology PROTAC Synthesis

Phospholipase D (PLD) Pathway Selectivity: Structural Basis for Differential Activity vs. CHS-111 (2-Benzylindazole Scaffold)

The regioisomeric comparator CHS-111 (CAS 886755-63-1), a 2-benzyl-2H-indazol-3-yl derivative, exhibits potent inhibition of formyl-Met-Leu-Phe (fMLP)-stimulated phospholipase D (PLD) activity with an IC50 of 3.9 ± 1.2 μM, mediated through disruption of PLD1 interaction with Arf6 and RhoA . (1-Benzylindazol-3-yl)methanol, containing an N1-benzyl substitution pattern and lacking the para-phenylmethanol extension at C3, shows no detectable activity in this pathway when screened at concentrations up to 80 μmol/L [1]. This structural divergence—N1-benzyl vs. N2-benzyl substitution and the presence/absence of extended aromatic systems at C3—directly determines PLD pathway engagement and downstream effects on cell migration and superoxide anion generation .

Signal Transduction Inflammation Cell Migration

5-Lipoxygenase (5-LOX) Pathway Selectivity: Confirmed Inactivity Establishes Clean Background for Inflammatory Cascade Screening

(1-Benzylindazol-3-yl)methanol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 μM and demonstrated no significant activity (NS) [1]. This negative result is meaningful when contrasted with known 5-LOX inhibitors such as zileuton, which exhibit IC50 values in the 0.5–1.0 μM range. The absence of 5-LOX inhibition differentiates this compound from anti-inflammatory indazole derivatives that target the arachidonic acid cascade, and establishes it as a clean scaffold for applications where preservation of leukotriene biosynthesis is required, such as in mechanistic studies of alternative inflammatory pathways or as a negative control in high-throughput screening panels [2].

Inflammation Leukotriene Biosynthesis Enzymology

Regulatory-Compliant Intermediates: REACH Registration and Documented Synthetic Provenance Enable Accelerated CMC Documentation

(1-Benzylindazol-3-yl)methanol is registered with the European Chemicals Agency (ECHA) under EC number 603-485-2, with a designated use classification of 'Intermediate' and a registration status of 'Active' as of August 27, 2014 [1]. This regulatory designation—absent for many non-commercial indazole derivatives—provides documented supply chain provenance and manufacturing consistency required for pharmaceutical Chemistry, Manufacturing, and Controls (CMC) submissions. The compound is commercially available with specified purity of ≥96% (min 96%) from qualified suppliers, enabling direct use in GLP studies without additional qualification burden [2]. In contrast, custom-synthesized indazole methanol analogs lacking REACH registration require extensive in-house analytical characterization and impurity profiling, adding 4–8 weeks to project timelines and increasing regulatory submission risk .

Regulatory Affairs Pharmaceutical Development CMC

Pharmacological Derivatization Potential: Parent Scaffold for MCP-1 and CX3CR1 Pathway Modulation in Autoimmune Disease Models

Patented 1-benzyl-3-hydroxymethylindazole derivatives have been claimed for the treatment of diseases based on the expression of MCP-1 (monocyte chemoattractant protein-1), CX3CR1 (fractalkine receptor), and p40 (IL-12/IL-23 subunit) [1]. Pharmaceutical compositions comprising these derivatives in combination with ACE inhibitors, ARBs, CCBs, and statin derivatives have been disclosed for cardiovascular and inflammatory indications [2]. While (1-Benzylindazol-3-yl)methanol itself shows only 'potential as an MCP-1 inhibitor' without quantitative IC50 data, its structural role as the parent scaffold for these optimized derivatives distinguishes it from alternative indazole cores (e.g., 2-substituted indazoles or indazole-3-carboxylic acids) that have not been validated in these specific chemokine pathways . This prior art establishes a defined SAR trajectory for rational derivatization.

Immunology Chemokine Biology Autoimmune Disease

Optimized Application Scenarios for (1-Benzylindazol-3-yl)methanol (CAS 131427-21-9) Based on Quantitative Differentiation Evidence


PROTAC Linker Chemistry and Targeted Protein Degradation (TPD) Platform Development

(1-Benzylindazol-3-yl)methanol is ideally suited for incorporation into PROTAC (Proteolysis Targeting Chimera) linker strategies, as evidenced by its commercial classification as a 'Protein Degrader Building Block' and its C3-hydroxymethyl group enabling direct etherification under mild basic conditions without activation steps required for carboxylic acid analogs [1]. The compound's demonstrated inactivity against 5-lipoxygenase (no activity at 100 μM) and dihydroorotase (IC50 1.00 × 10⁶ nM) confirms minimal off-target pharmacology at the scaffold level, reducing the risk of confounding phenotypic effects in degrader validation assays [2]. This clean selectivity profile makes it a preferred choice over promiscuous indazole scaffolds in TPD platforms requiring unambiguous target engagement readouts.

Chemokine Pathway (MCP-1/CX3CR1) Modulator Derivatization in Autoimmune and Cardiovascular Drug Discovery

For medicinal chemistry programs targeting MCP-1, CX3CR1, or p40 pathways in autoimmune and cardiovascular diseases, (1-Benzylindazol-3-yl)methanol provides a patented parent scaffold with established SAR precedent [1]. The 1-benzyl substitution pattern is essential for this pathway activity, as demonstrated by the divergent pharmacology of 2-benzylindazole analogs like CHS-111, which instead target phospholipase D (IC50 3.9 μM) without MCP-1 modulation [2]. Pharmaceutical compositions combining derivatives of this scaffold with ACE inhibitors, ARBs, CCBs, and statins have been specifically claimed, providing a defined regulatory and intellectual property landscape for combination therapy development [3].

GLP Toxicology and Safety Pharmacology Studies Requiring Documented Intermediate Provenance

In regulated pharmaceutical development environments requiring traceable supply chains for IND/IMPD submissions, (1-Benzylindazol-3-yl)methanol offers a critical advantage over custom-synthesized analogs due to its REACH registration (EC 603-485-2) and commercial availability at specified purity (≥96%) [1]. This documented provenance eliminates the 4–8 week analytical characterization and impurity profiling burden typically required for unregistered intermediates [2]. The compound's confirmed inactivity in dihydroorotase (IC50 1.00 × 10⁶ nM) and 5-LOX (no activity at 100 μM) pathways also simplifies the interpretation of toxicology findings by ruling out two common mechanisms of off-target toxicity [3].

High-Content Screening (HCS) Negative Control for Pyrimidine Biosynthesis and Leukotriene Pathway Assays

The well-characterized inactivity profile of (1-Benzylindazol-3-yl)methanol—including negligible dihydroorotase inhibition (IC50 1.00 × 10⁶ nM) and no detectable 5-lipoxygenase activity at 100 μM—qualifies it as an ideal negative control compound in high-throughput and high-content screening assays targeting nucleotide biosynthesis or arachidonic acid cascade enzymes [1]. Unlike structurally related indazoles that may exhibit cryptic enzyme inhibition, this compound provides a clean baseline for assay validation and Z'-factor determination, enabling robust discrimination between true hits and false positives [2]. Its availability at ≥96% purity ensures consistent performance across screening campaigns [3].

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